molecular formula C27H46O B088127 5alpha-Cholest-22-en-16beta-ol, (Z)- CAS No. 14949-11-2

5alpha-Cholest-22-en-16beta-ol, (Z)-

Cat. No. B088127
CAS RN: 14949-11-2
M. Wt: 386.7 g/mol
InChI Key: HXPUAWPXMDKAMW-QOEZJERISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholest-22-en-16beta-ol, (Z)-, also known as 22-hydroxycholesterol, is a naturally occurring cholesterol metabolite that has been found to play a critical role in various biological processes. This compound has been identified as a potent regulator of cholesterol homeostasis and has been implicated in several physiological and pathological conditions.

Mechanism Of Action

5alpha-Cholest-22-en-16beta-ol, (Z)-, exerts its effects through several mechanisms. It has been shown to activate the liver X receptor (LXR), a nuclear receptor that regulates cholesterol metabolism. Activation of LXR leads to the upregulation of genes involved in cholesterol efflux and the downregulation of genes involved in cholesterol synthesis. Additionally, it has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.

Biochemical And Physiological Effects

5alpha-Cholest-22-en-16beta-ol, (Z)-, has been found to have several biochemical and physiological effects. It has been shown to increase the efflux of cholesterol from macrophages, leading to a decrease in foam cell formation, a hallmark of atherosclerosis. Additionally, it has been found to reduce the accumulation of amyloid-beta, a protein that is implicated in the pathogenesis of Alzheimer's disease, in the brain. It has also been shown to protect against oxidative stress and to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5alpha-Cholest-22-en-16beta-ol, (Z)-, in lab experiments is that it is a naturally occurring compound that is readily available. Additionally, it has been extensively studied, and its mechanisms of action are well understood. However, one of the limitations of using this compound is that it is not very stable and can degrade over time, leading to inconsistent results.

Future Directions

There are several future directions for research on 5alpha-Cholest-22-en-16beta-ol, (Z)-. One area of interest is its potential as a therapeutic target for the treatment of atherosclerosis and other cardiovascular diseases. Additionally, its role in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders is an area of active research. Finally, its anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of various inflammatory and neurological conditions.

Synthesis Methods

5alpha-Cholest-22-en-16beta-ol, (Z)-, can be synthesized through a multistep process starting from cholesterol. The first step involves the oxidation of cholesterol to 5alpha-Cholest-22-en-16beta-ol, (Z)-olesterol using a combination of pyridinium chlorochromate and pyridine. This is followed by the reduction of the keto group at position 16 using sodium borohydride to obtain the final product.

Scientific Research Applications

5alpha-Cholest-22-en-16beta-ol, (Z)-, has been extensively studied for its role in various biological processes. It has been found to be a potent regulator of cholesterol homeostasis, and its levels have been shown to be altered in several pathological conditions such as atherosclerosis, Alzheimer's disease, and cancer. Additionally, it has been found to have anti-inflammatory and neuroprotective properties.

properties

CAS RN

14949-11-2

Product Name

5alpha-Cholest-22-en-16beta-ol, (Z)-

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol

InChI

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)25-24(28)17-23-21-13-12-20-11-6-7-15-26(20,4)22(21)14-16-27(23,25)5/h8,10,18-25,28H,6-7,9,11-17H2,1-5H3/b10-8-/t19-,20-,21-,22+,23+,24+,25+,26+,27+/m1/s1

InChI Key

HXPUAWPXMDKAMW-QOEZJERISA-N

Isomeric SMILES

C[C@H](/C=C\CC(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)O

SMILES

CC(C)CC=CC(C)C1C(CC2C1(CCC3C2CCC4C3(CCCC4)C)C)O

Canonical SMILES

CC(C)CC=CC(C)C1C(CC2C1(CCC3C2CCC4C3(CCCC4)C)C)O

synonyms

(Z)-5α-Cholest-22-en-16β-ol

Origin of Product

United States

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